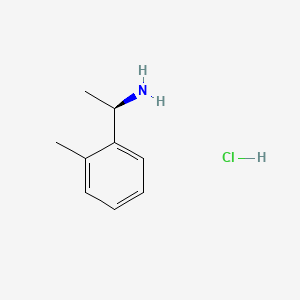

(R)-1-(o-Tolyl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(o-Tolyl)ethanamine hydrochloride: is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. It is characterized by the presence of a tolyl group attached to the ethanamine structure, with the hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Asymmetric Synthesis: The preparation of ®-1-(o-Tolyl)ethanamine hydrochloride often involves asymmetric synthesis to ensure the desired chirality. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents.

Reductive Amination: Another approach is the reductive amination of o-tolualdehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates using metal catalysts such as palladium or platinum.

Continuous Flow Synthesis: Modern techniques like continuous flow synthesis are also employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ®-1-(o-Tolyl)ethanamine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation Products: Imines, oximes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry:

Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine:

Pharmaceuticals: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific chiral properties.

Mecanismo De Acción

Molecular Targets and Pathways:

Receptor Binding: The compound can interact with specific receptors or enzymes, modulating their activity.

Pathway Involvement: It may influence biochemical pathways related to neurotransmission or metabolic processes.

Comparación Con Compuestos Similares

(S)-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound, with different chiral properties.

1-(p-Tolyl)ethanamine hydrochloride: A positional isomer with the tolyl group in the para position.

Uniqueness:

Chirality: The ®-configuration imparts specific stereochemical properties, making it unique in chiral synthesis.

Reactivity: Its reactivity profile differs from its enantiomer and positional isomers, leading to distinct applications and outcomes in chemical reactions.

Actividad Biológica

(R)-1-(o-Tolyl)ethanamine hydrochloride, a chiral amine compound, is recognized for its unique biological activities and potential applications in pharmacology. This compound, with the molecular formula C9H14ClN and a molecular weight of approximately 171.67 g/mol, features an o-tolyl group attached to an ethanamine backbone. Its hydrochloride form enhances solubility and stability, making it valuable in both laboratory and industrial contexts.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound may function as an enzyme inhibitor or receptor agonist, modulating biological pathways by binding to active or allosteric sites on target proteins. This mechanism is crucial for its potential therapeutic applications in treating neurological disorders and cancer.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Neurological Disorders: It has been investigated for its role in developing drugs targeting conditions such as schizophrenia and depression.

- Cancer Research: The compound shows promise as a precursor for synthesizing biologically active molecules with anticancer properties.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with its structural analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(o-Tolyl)ethanamine hydrochloride | Enantiomer with similar properties | Different biological activity due to chirality |

| 1-(p-Tolyl)ethanamine hydrochloride | Positional isomer with para substitution | Different reactivity profile |

| 1-(m-Tolyl)ethanamine hydrochloride | Positional isomer with meta substitution | Distinct properties affecting pharmacokinetics |

Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

- In Vitro Studies : The compound has shown significant binding affinity to trace amine-associated receptor 1 (TAAR1), suggesting its potential as a modulator for dopaminergic pathways. In vitro assays indicated effective activation of TAAR1 at concentrations ranging from 0.033 to 0.112 μM .

- In Vivo Efficacy : In animal models, particularly dopamine transporter knockout (DAT-KO) rats, this compound demonstrated a dose-dependent reduction in hyperlocomotion, indicating its potential application in treating psychosis-like states .

- Pharmacokinetic Properties : The compound is predicted to have high oral bioavailability and good absorption characteristics, which are essential for drug development.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Case Study 1 : A study focused on the modulation of TAAR1 found that compounds structurally related to this compound exhibited varying degrees of agonistic activity, highlighting the importance of structural modifications on biological outcomes .

- Case Study 2 : Research involving the synthesis of derivatives from this compound demonstrated enhanced activity against specific cancer cell lines, reinforcing its role as a precursor in drug design.

Propiedades

IUPAC Name |

(1R)-1-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGAKUOLRVQVHG-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.